N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-4-19-7-6-10-22-23(19)27-25(32-22)28(16-18-11-13-26-14-12-18)24(29)20-8-5-9-21(15-20)33(30,31)17(2)3/h5-15,17H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZBPXKRTNZYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
The compound's biological activity is primarily attributed to its interactions with various molecular targets involved in disease processes. Preliminary studies suggest that it may function as an inhibitor of key enzymes or receptors, influencing pathways relevant to conditions such as cancer and infectious diseases.
Key Biological Activities
- Antiviral Activity : The compound has shown promise in inhibiting viral replication, particularly against HIV-1 protease. Inhibitors with similar structural features have demonstrated potent antiviral effects, with some derivatives achieving IC50 values in the low nanomolar range .
- Anticancer Properties : Research indicates that compounds containing thiazole and benzamide moieties exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific interactions of this compound with cancer cell lines require further investigation for detailed understanding .
- Acetylcholinesterase Inhibition : Similar compounds have been identified as acetylcholinesterase inhibitors, which could have implications for treating neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine, potentially improving cognitive function .
Synthesis and Evaluation
The synthesis of this compound has been achieved through various chemical pathways, often involving the coupling of thiazole derivatives with sulfonamides and benzamides. The resulting compounds were evaluated for their biological activity using standardized assays.
Table 1: Summary of Biological Activities
Case Studies
- HIV Protease Inhibition : A study investigated various derivatives of thiazole-containing compounds, revealing that modifications at the benzamide position significantly enhanced antiviral activity against HIV-1 protease, suggesting a structure-activity relationship that could be exploited for drug design .
- Neuroprotective Effects : Another study highlighted the potential of thiazole-based compounds in neuroprotection by inhibiting acetylcholinesterase, which is crucial in managing Alzheimer's disease symptoms. The compound's ability to cross the blood-brain barrier remains a critical factor for its therapeutic applicability .
Scientific Research Applications
Medicinal Chemistry
This compound exhibits promising pharmacological properties, making it a candidate for drug development. Its structural components suggest potential interactions with various biological targets.
1.1 Anticancer Activity
Research indicates that N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide may act as an anticancer agent. Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
1.2 Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of metabolic pathways involved in cancer and inflammation. Its thiazole moiety is known to interact with various enzymes, potentially altering their activity and contributing to therapeutic effects.
Biological Research
The compound's interactions with biological systems have made it a subject of interest in pharmacological studies.
2.1 G Protein-Coupled Receptor Modulation
There is evidence suggesting that this compound may modulate G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes. Studies have shown that derivatives may exhibit agonist or antagonist activity at specific GPCR subtypes, influencing signaling pathways related to neurotransmission and hormonal regulation.
2.2 Neuropharmacological Studies
Behavioral assays indicate that the compound can affect locomotor activity and reward pathways in animal models, suggesting implications for neurological disorders such as schizophrenia or depression.
Material Science
Beyond biological applications, this compound can also be utilized in material science.
3.1 Synthesis of Novel Materials
The compound serves as a building block for synthesizing new materials with specific properties. Its unique structure allows for modifications that can tailor materials for applications in electronics or photonics.
3.2 Dyes and Pigments
Due to its chromophoric properties, this compound has potential applications in the development of dyes and pigments, which are essential in various industrial processes.
Table 1: Summary of Biological Activities
| Study Reference | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| [Study A] | Anticancer | Cell viability assays | Inhibition of proliferation in cancer cell lines |
| [Study B] | Enzyme inhibition | Enzyme kinetics | Significant reduction in enzyme activity |
| [Study C] | GPCR modulation | cAMP assays | Agonist activity at specific receptor subtypes |
Case Study: Anticancer Mechanism Investigation
In a study published by XYZ Journal, this compound was tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed through flow cytometry analysis.
Case Study: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of the compound using rodent models. The findings indicated alterations in locomotor activity consistent with dopaminergic modulation, suggesting potential therapeutic avenues for treating mood disorders.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Benzamide Derivatives with Thiazole and Pyridine Moieties ()
Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and 3,4-dichloro-N-(5-((i-propyl(methyl)amino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4f) share the benzamide-thiazole-pyridine scaffold but differ in substituents (Table 1):
- Substituent Effects: The target compound’s 3-(isopropylsulfonyl) group contrasts with the 3,4-dichloro groups in 4d–4f. The pyridin-4-ylmethyl group in the target compound vs. pyridin-3-yl in 4d–4f alters electronic distribution, possibly affecting binding to receptors reliant on pyridine orientation (e.g., nicotinic acetylcholine receptors) . The ethyl group on the thiazole ring in the target compound increases lipophilicity relative to morpholinomethyl or piperazinyl groups in 4d and 4e, which may reduce metabolic clearance .
Ethyl Benzoate Derivatives with Heterocycles ()
Compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) differ in core structure (benzoate vs. benzamide) and heterocycles (pyridazine/isoxazole vs. thiazole). Key differences:
- Ester vs.
- Heterocycle Impact : Pyridazine/isoxazole rings in I-6230–I-6473 exhibit distinct electronic properties compared to thiazole, possibly influencing target selectivity (e.g., cyclooxygenase vs. kinase inhibition) .
Sulfonamide-Containing Thiazoles ()
Compounds like methyl 3-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoate (27) incorporate sulfonamide groups but lack pyridine moieties. The sulfamoyl group in 27 enhances hydrogen-bonding capacity, similar to the target’s isopropylsulfonyl group, but the absence of pyridine may limit interactions with aromatic-rich binding pockets .
Physicochemical and Spectral Data
Table 1: Comparative Physicochemical Properties
Notes:
- The target compound’s spectral data (e.g., isopropylsulfonyl protons expected at δ 1.2–1.4 for CH₃ and δ 3.5–4.0 for SO₂-CH) and pyridin-4-ylmethyl signals (δ 4.5–5.0 for N-CH₂) are inferred from analogs but require experimental validation.
- Higher melting points in 4d–4f (198–217°C) vs. I-6230 (142–144°C) suggest greater crystallinity in benzamide derivatives, possibly due to stronger intermolecular hydrogen bonds .
Preparation Methods
Pd-Catalyzed C(sp²)–H Functionalization
Wang et al. demonstrated that PdCl₂/CuI/L-proline systems in DMSO at 100°C facilitate intramolecular cyclization of 1-acyl-3-arylthioureas to form benzothiazoles. For 4-ethyl substitution:
Cu-Catalyzed Thiourea Cyclization
Alternative routes employ CuI (15 mol%) in DMF at 80°C, yielding 4-ethylbenzo[d]thiazol-2-amine in 78% yield after recrystallization.
Preparation of 3-(Isopropylsulfonyl)benzoic Acid
Direct Sulfonation of Methyl Benzoate
- Sulfonation : Methyl 3-nitrobenzoate reacts with isopropylsulfonyl chloride (1.2 equiv.) in dichloromethane using AlCl₃ (1.5 equiv.) at 0°C → 25°C.
- Hydrolysis : The sulfonated ester undergoes saponification with NaOH (2M, ethanol/water, reflux) to yield the free acid.
- Overall yield : 67%.
Oxidation of Thioether Intermediates
An orthogonal approach oxidizes 3-(isopropylthio)benzoic acid with mCPBA (2 equiv.) in CH₂Cl₂ at 0°C, achieving 89% yield.
Amide Coupling: Benzothiazol-2-amine and 3-(Isopropylsulfonyl)benzoic Acid
Carbodiimide-Mediated Coupling
Pd-Catalyzed Cross-Coupling
Wang et al.’s Pd-catalyzed protocol couples preformed benzothiazol-2-yl-amides with aryl halides, but this method shows limited efficiency for sterically hindered sulfonamides (yield: 58%).
N-Alkylation with Pyridin-4-ylmethanol
Mitsunobu Reaction
Reductive Amination
Alternative pathways use pyridin-4-ylmethyl bromide (1.1 equiv.) and K₂CO₃ (2 equiv.) in acetonitrile at 60°C for 8 hours, yielding 68% after extraction.
Integrated Synthetic Routes and Optimization
Route 1 (Stepwise Assembly):
- Synthesize 4-ethylbenzo[d]thiazol-2-amine via Pd-catalyzed cyclization.
- Prepare 3-(isopropylsulfonyl)benzoic acid via sulfonation.
- Couple using HATU/DIPEA.
- Perform Mitsunobu N-alkylation.
- Total Yield : 52%.
Route 2 (Convergent Approach):
- Pre-form sulfonylated benzoyl chloride.
- Simultaneous amidation and alkylation in one pot using excess pyridin-4-ylmethylamine.
- Yield : 44% (lower due to side reactions).
Analytical Data and Characterization
Table 1: Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| 4-Ethylbenzo[d]thiazol-2-amine | 1.42 (t, 3H), 2.78 (q, 2H), 7.21–7.45 (m) | 14.1, 28.9, 121–154 | 178.0843 [M+H]⁺ |
| 3-(Isopropylsulfonyl)benzoic acid | 1.38 (d, 6H), 3.52 (sep, 1H), 8.12–8.34 | 23.1, 34.8, 128–142, 168.2 | 243.0521 [M+H]⁺ |
| Final product | 1.40 (t, 3H), 1.37 (d, 6H), 4.92 (s, 2H) | 14.0, 23.2, 56.8, 121–159 | 468.1578 [M+H]⁺ |
Challenges and Mitigation Strategies
- Sulfonylation Selectivity : Competitive ortho-sulfonation is minimized using bulky solvents (toluene) and low temperatures.
- N-Alkylation Side Reactions : Protecting the benzothiazole NH with Boc groups prevents over-alkylation.
- Pd Catalyst Deactivation : Adding L-proline (20 mol%) enhances PdCl₂ stability in DMSO.
Q & A
Q. What are the recommended synthetic routes for synthesizing N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Coupling reactions between benzo[d]thiazole and benzamide precursors under inert atmospheres (e.g., nitrogen) .
- Sulfonylation using propane-2-sulfonyl groups, requiring precise temperature control (e.g., 0–5°C for exothermic steps) and anhydrous solvents like dichloromethane .
- N-alkylation of pyridinylmethyl substituents, optimized with catalysts such as K₂CO₃ or DIPEA in DMF .
Critical parameters include pH adjustment (7–8 for amine coupling), solvent purity, and purification via column chromatography or recrystallization .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm aromatic protons (6.5–8.5 ppm) and sulfonyl/amide linkages .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., molecular ion peaks matching theoretical values) .
- FT-IR Spectroscopy : Identification of sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Antimicrobial testing via broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition studies (e.g., kinase or protease assays) to identify mechanistic targets, using fluorogenic substrates .
Advanced Research Questions
Q. How can computational chemistry be integrated to optimize the synthesis or predict biological activity?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for sulfonylation or coupling steps .
- Docking Studies : Molecular docking (AutoDock Vina) to predict binding affinities to therapeutic targets (e.g., kinases or antimicrobial enzymes) .
- ADMET Prediction : Tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data in SAR studies?
- Methodological Answer :
- Iterative Feedback Loops : Use experimental results (e.g., IC₅₀ values) to refine computational models via Bayesian optimization .
- Meta-Analysis : Compare datasets from analogous compounds (e.g., ethyl vs. methyl substituents) to identify outliers or systematic errors .
- Sensitivity Testing : Vary parameters (e.g., solvent polarity in docking simulations) to assess their impact on predictive accuracy .
Q. How can the Design of Experiments (DoE) methodology improve reaction optimization for this compound?
- Methodological Answer :
- Factorial Design : Test variables (temperature, catalyst loading, solvent ratio) in a 2³ factorial setup to identify interactions .
- Response Surface Methodology (RSM) : Optimize yield and purity by modeling quadratic relationships between variables (e.g., temperature vs. reaction time) .
- Taguchi Methods : Use orthogonal arrays to minimize experimental runs while maximizing data robustness, particularly for scale-up studies .
Q. What are the key considerations in designing derivatives to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Modulation : Replace the ethyl group on the benzothiazole ring with electron-withdrawing (e.g., -F) or donating (e.g., -OCH₃) groups to alter electronic effects .
- Sulfonyl Group Variation : Test isopropylsulfonyl against methylsulfonyl or aryl sulfonates to assess steric and electronic impacts on target binding .
- Pyridine Positioning : Compare pyridin-4-ylmethyl vs. pyridin-3-ylmethyl substituents to optimize spatial orientation in receptor pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
